molecular formula C8H8F3N3O2 B3072689 N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide CAS No. 1016839-89-6

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide

Cat. No.: B3072689
CAS No.: 1016839-89-6
M. Wt: 235.16 g/mol
InChI Key: SKVJWROXEQYVMB-UHFFFAOYSA-N
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Description

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide is a chemical compound with the molecular formula C8H8F3N3O2 and a molar mass of 235.16 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethoxy group attached to a nicotinimidamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then converted to 6-(2,2,2-trifluoroethoxy)nicotinic acid through a nucleophilic substitution reaction. The resulting compound is then subjected to a series of reactions, including amidation and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinamidine
  • 6-(2,2,2-Trifluoroethoxy)nicotinic acid
  • 6-Chloronicotinic acid

Uniqueness

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)4-16-6-2-1-5(3-13-6)7(12)14-15/h1-3,15H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJWROXEQYVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide
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N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide
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N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide
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N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide
Reactant of Route 5
N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide

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